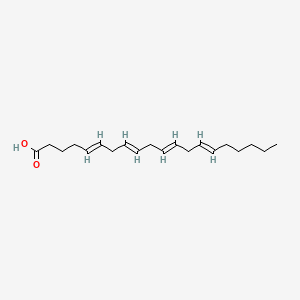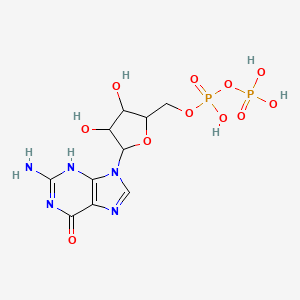
CID 730
Übersicht
Beschreibung
CID 730 is a useful research compound. Its molecular formula is C10H15N5O11P2 and its molecular weight is 443.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 730 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 730 including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Protein Function Control in Cells :
- CID has been a valuable tool for studying various biological processes, especially in controlling protein function with precision and spatiotemporal resolution. Its primary application has been in dissecting signal transductions, but recent advancements extend its scope to membrane and protein trafficking (Voss, Klewer, & Wu, 2015).
Gene Regulation in Mammalian Cells :
- Engineered PROTAC-CID systems have been developed for inducible gene regulation and gene editing. These systems allow fine-tuning of gene expression and can be used in vivo for reversible gene activation (Ma et al., 2023).
Reversible Protein Localization Control :
- CID can be used to control protein localization in living cells with light, enabling rapid activation and deactivation with high spatiotemporal resolution. This is particularly useful in studying cell signaling networks (Aonbangkhen et al., 2018).
Water Use Efficiency in Agriculture :
- Carbon Isotope Discrimination (CID) can be a reliable method for selecting high water use efficiency and productivity in barley, demonstrating its potential in agricultural research (Anyia et al., 2007).
Resolving Cell Biology Problems :
- CID techniques have helped solve numerous problems in cell biology, particularly in understanding lipid second messengers and small GTPases. Advances in CID provide improved specificity and enable manipulation of multiple systems in one cell (DeRose, Miyamoto, & Inoue, 2013).
Development of CID Substrates :
- Research on the synthesis and activity of bivalent FKBP12 ligands has broad utility in biological research, offering tools for studying intracellular signaling events mediated by protein-protein interactions (Keenan et al., 1998).
Mass Spectrometry Applications :
- CID has significant applications in mass spectrometry for fragmenting ions and aiding in peptide sequencing, as well as in the structural interpretation of molecules (Zhang et al., 2009); (Tabb et al., 2003)(Tabb et al., 2003).
Label-Free Single-Molecule Quantification :
- CID has been applied in single-molecule detectors for quantifying key interactions in biological processes, such as the study of rapamycin-induced heterodimerization (Wang et al., 2019).
Eigenschaften
IUPAC Name |
[5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O11P2/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWNDRXFNXRZMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)NC(=NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)NC(=NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O11P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





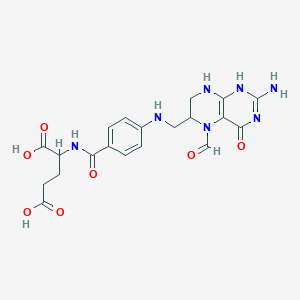



![[(2,3,5-Trihydroxy-4-oxopentyl)oxy]phosphonic acid](/img/structure/B7824547.png)
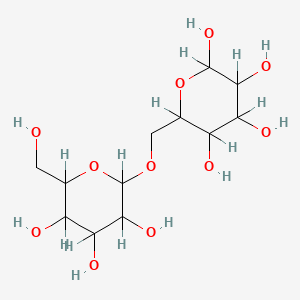
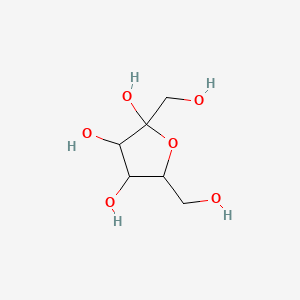
![2-Propanol,1-chloro-3-[(phenylmethyl)amino]-](/img/structure/B7824592.png)
